molecular formula C8H10ClN3 B3048319 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride CAS No. 1638771-50-2

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride

Cat. No.: B3048319
CAS No.: 1638771-50-2
M. Wt: 183.64
InChI Key: CSBUTTWAIIEVNT-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core. It is often used in research due to its biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary targets of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway plays a crucial role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s inhibition of FGFRs affects these processes by preventing the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and impact its bioavailability.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic applications in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine
  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine

Comparison: While these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride is particularly noted for its potent inhibitory activity against fibroblast growth factor receptors, which may not be as pronounced in its analogs . This highlights its uniqueness and potential as a therapeutic agent .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEHGGHGKDENFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-50-2
Record name 1-{1H-pyrrolo[2,3-b]pyridin-2-yl}methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 3
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 4
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride
Reactant of Route 6
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine dihydrochloride

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